molecular formula C14H12O4 B12564988 Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- CAS No. 177703-29-6

Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-

Cat. No.: B12564988
CAS No.: 177703-29-6
M. Wt: 244.24 g/mol
InChI Key: GZENKJQOADZBBT-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl-, also known as 3,4-dihydroxy-2-methoxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This particular compound is notable for its hydroxyl and methoxy substituents on the benzene ring, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- typically involves the condensation of 3,4-dihydroxy-2-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of UV-absorbing agents and photostabilizers for polymers and coatings.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications.

    Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2,4-dihydroxyphenyl)phenyl-
  • Methanone, (4-methoxyphenyl)phenyl-
  • Methanone, bis(2-hydroxy-4-methoxyphenyl)-

Uniqueness

Methanone, (3,4-dihydroxy-2-methoxyphenyl)phenyl- is unique due to the specific arrangement of hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

177703-29-6

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(3,4-dihydroxy-2-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H12O4/c1-18-14-10(7-8-11(15)13(14)17)12(16)9-5-3-2-4-6-9/h2-8,15,17H,1H3

InChI Key

GZENKJQOADZBBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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